molecular formula C8H9BrClN B2881836 2-Bromo-6-chloro-3,4-dimethyl-aniline CAS No. 1420477-32-2

2-Bromo-6-chloro-3,4-dimethyl-aniline

Cat. No.: B2881836
CAS No.: 1420477-32-2
M. Wt: 234.52
InChI Key: IAOZITVYIAPUDC-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-3,4-dimethyl-aniline is an aromatic amine compound with the molecular formula C8H9BrClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-3,4-dimethyl-aniline typically involves multi-step reactions starting from commercially available precursors. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-3,4-dimethyl-aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can introduce nitro groups, while nucleophilic substitution can replace halogens with other functional groups.

Scientific Research Applications

2-Bromo-6-chloro-3,4-dimethyl-aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-3,4-dimethyl-aniline involves its interaction with various molecular targets. The presence of halogens and methyl groups can influence its reactivity and binding affinity to different biological molecules. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chloroaniline: Similar structure but lacks the additional methyl groups.

    2-Chloro-6-bromoaniline: Similar structure but with different positions of the halogens.

    3,4-Dimethylaniline: Lacks the halogen substituents.

Uniqueness

The combination of bromine, chlorine, and methyl groups provides a distinct set of properties that can be exploited in various fields .

Properties

IUPAC Name

2-bromo-6-chloro-3,4-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN/c1-4-3-6(10)8(11)7(9)5(4)2/h3H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOZITVYIAPUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)Br)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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